Salicilato de mentilo

Descripción general

Descripción

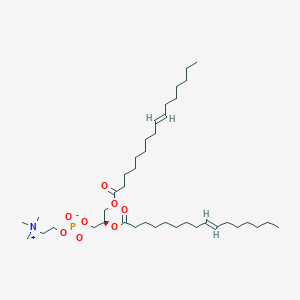

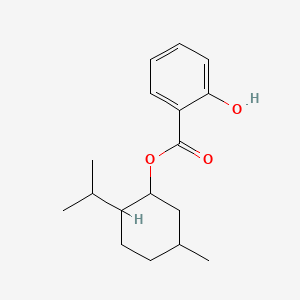

Menthyl Salicylate is an ester of menthol and salicylic acid, widely recognized for its fragrance and analgesic properties. It is a key component in various topical formulations, providing a cooling sensation and contributing to pain relief mechanisms.

Synthesis Analysis

Menthyl Salicylate's synthesis typically involves the esterification of salicylic acid with menthol. This process can be catalyzed by acid catalysts under reflux conditions to ensure the formation of the ester bond. The reaction is an example of Fisher esterification, a specific type of esterification that involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst (Sergeev, E. E., Rodikova, Yulia A., & Zhizhina, E. G., 2023).

Molecular Structure Analysis

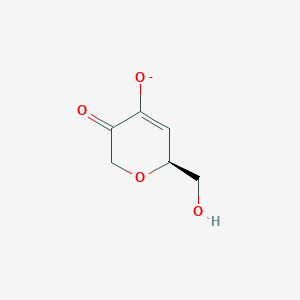

The molecular structure of Menthyl Salicylate comprises a salicylate moiety and a menthyl group. This structure is responsible for its unique properties, including its aromatic scent and analgesic effects. The ester linkage between the menthol and salicylic acid components plays a crucial role in its stability and reactivity.

Chemical Reactions and Properties

Menthyl Salicylate undergoes typical ester reactions, including hydrolysis under both acidic and basic conditions, which can revert it back to menthol and salicylic acid. Its chemical stability is influenced by pH, temperature, and the presence of nucleophiles. The compound's reactivity is central to its use in pharmaceutical formulations, where it acts as a prodrug, releasing salicylic acid upon hydrolysis (Shih, I., Van, Y., & Shen, M., 2004).

Aplicaciones Científicas De Investigación

Agricultura: Manejo de Plagas

El salicilato de mentilo ha sido identificado como un compuesto orgánico volátil que puede actuar como inductor de los mecanismos de defensa de las plantas contra patógenos y ciertos herbívoros, particularmente los áfidos . Se considera para su uso en estrategias de manejo integrado de plagas para mejorar la protección de los cultivos sin depender de pesticidas sintéticos.

Farmacología: Alivio del Dolor

En farmacología, el this compound se usa para el alivio temporal de dolores menores asociados con afecciones como el reumatismo, la artritis, la neuralgia, los esguinces y las distensiones musculares . Funciona como un contrairritante, proporcionando una sensación refrescante seguida de calor, lo que ayuda a aliviar las molestias.

Industria Cosmética: Fragancia y Saborizante

El this compound se utiliza en la industria cosmética como ingrediente de fragancias y agente saborizante. Imparte un aroma y sabor a menta a varios productos cosméticos, incluidos artículos de cuidado oral como pasta dental y enjuagues bucales, así como en perfumes y productos de baño .

Ciencias Ambientales: Estabilidad del Ecosistema

Las investigaciones sugieren que el this compound desempeña un papel en la estabilidad del ecosistema forestal. Está involucrado en la resistencia sistémica adquirida (SAR) y la defensa contra plagas y patógenos microbianos. Las propiedades de señalización del compuesto contribuyen a la resiliencia de las comunidades vegetales y se pueden utilizar para mejorar la estabilidad en los bosques afectados por el cambio climático .

Bioquímica: Señalización de Defensa Vegetal

El this compound es significativo en bioquímica por su papel en la señalización de defensa vegetal. Es un componente clave en las vías bioquímicas que las plantas utilizan para responder al estrés y está involucrado en el mecanismo de resistencia sistémica adquirida, que ayuda a las plantas a resistir los ataques patógenos .

Aplicaciones Industriales: Formulaciones Analgésicas

Industrialmente, el this compound se incorpora en varias formulaciones analgésicas. Se utiliza en linimentos de calentamiento profundo y cremas de masaje deportivo para aliviar el dolor articular y muscular .

Investigación en Feromonas de Polillas

Estudios recientes han identificado al this compound como un componente crucial en las feromonas de las polillas macho. Se obtiene de las plantas y es esencial para atraer parejas, destacando la interacción entre la dieta, la adaptación evolutiva y las estrategias de apareamiento en las polillas .

Investigación Bioquímica: Estudios Metabólicos

El this compound también se utiliza en la investigación bioquímica para estudiar el metabolismo de los compuestos aéreos en las plantas. Se ha encontrado que aumenta la cantidad endógena de ácido rosmarínico en ciertas plantas, lo que contribuye al mantenimiento de la salud humana .

Mecanismo De Acción

Target of Action

Menthyl salicylate is an ester of menthol and salicylic acid . The primary targets of menthyl salicylate are the cyclooxygenase enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

Menthyl salicylate works by inhibiting the cyclooxygenase enzymes, thereby reducing the formation of prostaglandins . This results in decreased inflammation and pain. Additionally, when combined with menthol, menthyl salicylate has a counter-irritant effect . Menthol causes vasodilation, leading to a sensation of coldness, followed by an analgesic effect .

Biochemical Pathways

The action of menthyl salicylate affects the prostaglandin synthesis pathway . By inhibiting cyclooxygenase, it reduces the production of prostaglandins, which are key mediators of inflammation and pain. Furthermore, it has been suggested that methyl salicylate, a related compound, can be metabolized to the plant hormone salicylic acid, which plays a role in the induction of resistance to pathogens .

Pharmacokinetics

It is known that menthyl salicylate is used topically as a counter-irritant . This suggests that it is absorbed through the skin where it exerts its effects locally.

Result of Action

The inhibition of prostaglandin formation by menthyl salicylate leads to a decrease in inflammation and pain. This makes it effective for the temporary relief of pain associated with conditions such as rheumatism, arthritis, neuralgia, sprains and strains of joints and muscles, lumbago, and fibrositis .

Action Environment

Environmental factors can influence the action of menthyl salicylate. For example, the presence of other compounds, such as menthol or camphor, can enhance its effects . Additionally, the concentration of menthyl salicylate can affect its efficacy, with higher concentrations providing more potent effects . It’s also worth noting that the action of menthyl salicylate can be influenced by the physiological state of the individual, such as the presence of inflammation or injury .

Safety and Hazards

Methyl salicylate is harmful if swallowed, inhaled, or absorbed through the skin . Vapor mist is irritating to the eyes, mucous membranes, upper respiratory tract, and skin . Ingestion of relatively small amounts can cause severe poisoning and death . It causes nausea, vomiting, acidosis, pulmonary edema, pneumonia, and convulsions .

Propiedades

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOXEWUZWQYCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858853 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89-46-3, 109423-22-5 | |

| Record name | Benzoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Menthyl Salicylate based on the provided research papers?

A1: While Menthyl Salicylate possesses analgesic and anti-inflammatory properties, the provided research focuses on its application as a flavoring agent and aroma component in products like Shuangling Linimentum [] and green tea []. Specifically, it contributes to the characteristic aroma profiles of these products.

Q2: How is Menthyl Salicylate quantified in complex mixtures like tea and essential oils?

A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique employed to analyze Menthyl Salicylate in complex mixtures [, ]. This method allows for the separation and identification of individual volatile compounds, including Menthyl Salicylate, based on their retention times and mass spectra.

Q3: Can you describe a method for producing high-purity Menthyl Salicylate?

A3: Unfortunately, the provided research papers do not detail the synthesis of Menthyl Salicylate. They primarily focus on its analysis and presence in specific products. Further research is needed to address its production methods.

Q4: The abstract of one paper mentions "Salicylhydroxamic acid." Is there a connection between this compound and Menthyl Salicylate?

A4: While both compounds share a structural similarity containing a salicylate moiety, they are distinct. The paper focusing on Salicylhydroxamic acid [] describes an improved production method for this compound, which has applications in areas such as medicine and agriculture. This research does not directly relate to Menthyl Salicylate's properties or applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)

![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)

![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)